DANSYL-L-VALINE CYCLOHEXYLAMMONIUM
Description
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Properties
CAS No. |
102783-48-2 |
|---|---|
Molecular Formula |
C23H36N3O4S+ |
Molecular Weight |
450.61464 |
Origin of Product |
United States |
Foundational & Exploratory
DANSYL-L-VALINE CYCLOHEXYLAMMONIUM structure and properties
Structure, Photophysics, and Analytical Applications in Chiral Resolution
Executive Summary
Dansyl-L-Valine Cyclohexylammonium (Dansyl-L-Val[1][2] • CHA) represents a cornerstone compound in fluorescence spectroscopy and chiral separation. While the dansyl moiety serves as a high-sensitivity solvatochromic fluorophore, the L-valine backbone provides specific chiral recognition capabilities. The cyclohexylammonium counterion is engineered specifically to enhance crystallinity and shelf-stability, solving the hygroscopic degradation issues common to free acid forms of dansyl-amino acids. This guide details the physicochemical properties, photophysical mechanisms, and validated protocols for utilizing this compound in ligand exchange chromatography (LEC) and protein micro-environment sensing.
Molecular Architecture & Physicochemical Profile
Structural Composition
The compound exists as a supramolecular salt complex. The core functional unit is N-dansyl-L-valine , formed via a sulfonamide bond between 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl) and L-valine.
-
Fluorophore (Dansyl): Acts as the signaling unit. The dimethylamino group functions as an electron donor, while the sulfonyl group acts as an electron acceptor, creating a "push-pull" system responsible for its fluorescence.
-
Chiral Selector (L-Valine): Provides the steric bulk (isopropyl group) and stereochemistry (S-configuration) necessary for enantiomeric discrimination.
-
Stabilizer (Cyclohexylammonium): A non-nucleophilic amine that forms a stable ammonium carboxylate salt, facilitating purification and preventing oiling-out during synthesis.
Physicochemical Constants
| Property | Value / Description |
| IUPAC Name | Cyclohexanamine; (2S)-3-methyl-2-[(5-dimethylaminonaphthalen-1-yl)sulfonylamino]butanoic acid |
| CAS Number | 84540-65-8 (Salt form); 1093-76-1 (Free acid) |
| Molecular Formula | C₁₇H₂₂N₂O₄S[3][4][5] • C₆H₁₃N |
| Molecular Weight | ~449.61 g/mol (Salt); 350.43 g/mol (Free Acid) |
| Appearance | Bright yellow to greenish-yellow crystalline powder |
| Solubility | High: Methanol, Acetone, DMSO. Low: Water (pH dependent), Hexane. |
| Melting Point | 148–150 °C (Decomposition typical for CHA salts) |
Structural Diagram (Synthesis & Salt Formation)
Figure 1: Synthetic pathway showing the coupling of Dansyl-Cl and L-Valine followed by salt formation with Cyclohexylamine for stabilization.[3]
Photophysical Mechanics: The "Dansyl Switch"
The utility of Dansyl-L-Valine lies in its environmental sensitivity, a phenomenon known as solvatochromism .
Mechanism: Twisted Intramolecular Charge Transfer (TICT)
Upon excitation (~330-340 nm), the molecule enters a locally excited (LE) state. In polar solvents, the dimethylamino group rotates, facilitating a Twisted Intramolecular Charge Transfer (TICT) state.
-
Non-polar environments (e.g., hydrophobic protein pockets): The TICT state is destabilized. Emission is high-energy (Blue/Green, ~500 nm) with high quantum yield.
-
Polar environments (e.g., water): The TICT state is stabilized by solvent relaxation. Emission is low-energy (Yellow/Red, ~570 nm) and often quenched (low quantum yield).
Solvatochromic Shift Data
This property allows researchers to use Dansyl-L-Valine to map hydrophobicity in binding sites.
| Solvent | Dielectric Constant (ε) | Emission Max (λ_em) | Fluorescence Color |
| Toluene | 2.38 | ~495 nm | Blue-Green |
| Chloroform | 4.81 | ~520 nm | Green |
| Methanol | 32.7 | ~540 nm | Yellow-Green |
| Water | 80.1 | ~570 nm | Yellow-Orange (Weak) |
Experimental Protocol: Derivatization & Analysis
Objective: Synthesis and validation of Dansyl-L-Valine derivatives for HPLC analysis. Safety: Dansyl chloride is light-sensitive and moisture-sensitive. Perform reactions in low-light conditions.
Step-by-Step Derivatization Workflow
-
Preparation: Dissolve 2.0 mg of L-Valine in 2.0 mL of 40 mM Lithium Carbonate buffer (pH 9.5).
-
Reagent Addition: Add 1.0 mL of Dansyl Chloride solution (1.5 mg/mL in Acetonitrile).
-
Expert Note: The acetonitrile ensures Dansyl-Cl solubility while the high pH ensures the amino group of Valine is deprotonated (nucleophilic).
-
-
Incubation: Vortex and incubate at ambient temperature for 35 minutes in the dark.
-
Avoid Heating: Unlike some protocols, avoid high heat (>60°C) with Valine to prevent potential racemization if high optical purity is required.
-
-
Quenching: Add 100 μL of 2% Ethylamine or Methylamine to scavenge excess Dansyl-Cl.
-
Acidification: Adjust pH to 3.0 using 1N HCl if extracting the free acid, or proceed directly to HPLC if using compatible mobile phases.
Analytical Workflow Diagram
Figure 2: Standard analytical workflow for Dansyl-amino acid processing, ensuring removal of artifacts before detection.
Application: Chiral Ligand Exchange Chromatography (LEC)[7]
Dansyl-L-Valine is not just an analyte; it is a potent Chiral Selector in Ligand Exchange Chromatography.
The Principle
In LEC, a central metal ion (usually Cu²⁺ or Ni²⁺) forms a ternary complex between the chiral selector (Dansyl-L-Valine) and the target analyte (e.g., D/L-amino acids) within the mobile or stationary phase.
Mechanism of Resolution
The separation is driven by the thermodynamic stability difference between the diastereomeric complexes:
-
Complex A: [Cu(II) - (Dansyl-L-Val) - (L-Analyte)]
-
Complex B: [Cu(II) - (Dansyl-L-Val) - (D-Analyte)]
Because of the steric hindrance provided by the isopropyl group of the L-Valine moiety, one complex is significantly more stable (usually the trans arrangement of bulky groups), leading to different retention times.
Validated LEC Protocol Conditions
-
Column: C18 Reversed-Phase (e.g., 5µm, 150 x 4.6 mm).
-
Mobile Phase: 50 mM Ammonium Acetate (pH 7.0) / Acetonitrile (70:30 v/v).
-
Chiral Additive: 2 mM Copper(II) Acetate + 4 mM Dansyl-L-Valine (Free acid generated from CHA salt).
-
Detection: UV at 254 nm (complex absorption) or Fluorescence (Ex 340/Em 520).
-
Result: D-enantiomers of target amino acids typically elute before L-enantiomers due to lower stability with the L-selector.
References
-
Weber, G. (1952). Polarization of the fluorescence of macromolecules. 2. Fluorescent conjugates of ovalbumin and bovine serum albumin. Biochemical Journal, 51(2), 155–167. Link
-
Davankov, V. A. (2003). Chiral separation of amino acids by ligand exchange chromatography. Journal of Chromatography A, 1000(1-2), 891-915. Link
-
Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific. Link
-
Chen, R. F. (1967).[6] Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609-620. Link
-
Sigma-Aldrich. (2023). Product Specification: Dansyl-L-valine cyclohexylammonium salt.[1][2][3] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dansyl-l-norvaline | C17H22N2O4S | CID 13743593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Valine synthesis - chemicalbook [chemicalbook.com]
- 5. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]
- 6. Dansyl glycine [omlc.org]
DANSYL-L-VALINE CYCLOHEXYLAMMONIUM molecular weight and formula
An In-Depth Technical Guide to DANSYL-L-VALINE CYCLOHEXYLAMMONIUM
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Dansyl-L-Valine Cyclohexylammonium salt, a key reagent in proteomics and analytical biochemistry. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its properties and applications.
Core Compound Identification and Properties
Dansyl-L-Valine Cyclohexylammonium is the salt form of Dansyl-L-Valine, a fluorescently labeled amino acid. The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is a highly fluorescent chromophore that allows for sensitive detection of the labeled molecule. The cyclohexylammonium counter-ion enhances the stability and handling of the compound.
Molecular Formula and Weight
The chemical properties of Dansyl-L-Valine Cyclohexylammonium are fundamental to its application. The molecular formula and weight are critical for accurate quantification and solution preparation.
-
Dansyl-L-Valine: The core fluorescent amino acid derivative.
-
Cyclohexylamine: The counter-ion.
-
Molecular Formula: C₆H₁₃N
-
Molecular Weight: 99.17 g/mol
-
-
Dansyl-L-Valine Cyclohexylammonium Salt:
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Dansyl-L-Valine Cyclohexylammonium salt.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₅N₃O₄S | [2] |
| Molecular Weight | 449.61 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | |
| Storage Temperature | -20°C | [3] |
| Excitation Wavelength (λex) | ~335 nm | [4] |
| Emission Wavelength (λem) | ~520 nm (in aqueous solution) |
Principle of Application: The Dansylation Reaction
The primary application of Dansyl-L-Valine, and its salt form, is in the N-terminal amino acid analysis of peptides and proteins through a process called dansylation.[4] This technique is highly valued for its sensitivity in protein sequencing and characterization.[4]
The core of the dansylation method is the reaction between the primary amino group of the N-terminal amino acid and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).[4] This reaction yields a fluorescently labeled peptide. Subsequent acid hydrolysis breaks the peptide bonds, releasing the dansylated N-terminal amino acid, which can then be identified and quantified using chromatographic methods due to its fluorescence.[4]
Reaction Mechanism
The dansylation reaction proceeds via nucleophilic substitution. The unprotonated primary amine of the N-terminal amino acid acts as a nucleophile, attacking the sulfonyl chloride of the dansyl group. This reaction is typically performed under alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic.[4] The resulting sulfonamide bond is stable to acid hydrolysis, a critical feature that allows for the subsequent analysis of the labeled amino acid.[4]
Caption: Workflow of N-terminal amino acid analysis using dansylation.
Experimental Protocol: N-Terminal Amino Acid Analysis
This section provides a detailed, step-by-step methodology for the dansylation of a peptide for N-terminal amino acid analysis.
Materials and Reagents
-
Peptide sample
-
Dansyl chloride solution (e.g., 2.5 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.2 M, pH 8.5)
-
6 M Hydrochloric acid (HCl)
-
50% Ethanol solution
-
Dansylated amino acid standards
-
Polyamide TLC plates or HPLC system with a suitable column (e.g., C18)
Step-by-Step Procedure
-
Sample Preparation: Dissolve the peptide sample in the sodium bicarbonate buffer.
-
Reaction Mixture: In a microcentrifuge tube, mix the peptide solution with the dansyl chloride solution. A significant molar excess of dansyl chloride is recommended to ensure complete reaction.[4]
-
Incubation: Incubate the reaction mixture at a suitable temperature and duration. Various protocols suggest different conditions, such as 37°C for 90-120 minutes or 60°C for 60 minutes.[4]
-
Quenching and Evaporation: Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) to react with excess dansyl chloride. Evaporate the solvent from the reaction mixture.
-
Hydrolysis: Add 6 M HCl to the dried sample and hydrolyze at 105°C for 12-24 hours. Longer hydrolysis times may be necessary for dansyl-valine.[4]
-
Sample Preparation for Analysis: After hydrolysis, cool the sample and evaporate the HCl. Redissolve the dried sample in a small volume of 50% ethanol.[4]
-
Chromatographic Analysis:
-
TLC: Spot the sample on a polyamide TLC plate alongside dansylated amino acid standards. Develop the chromatogram using appropriate solvent systems and visualize the fluorescent spots under a UV lamp.[4]
-
HPLC: Inject the sample into an HPLC system equipped with a fluorescence detector. Use a suitable column, such as a Newcrom R1 stationary phase column, and a mobile phase gradient of water and acetonitrile with a phosphoric acid buffer for separation.[5]
-
Key Experimental Parameters
The efficiency of the dansylation reaction is influenced by several factors. The following table summarizes key quantitative parameters.
| Parameter | Recommended Range/Value | Rationale | Source |
| pH | 8.5 - 9.5 | Ensures the N-terminal amino group is unprotonated and nucleophilic. | [4][6] |
| Reaction Temperature | 37°C - 75°C | Balances reaction rate with potential for side reactions. | [4] |
| Dansyl Chloride Conc. | >100-fold molar excess | Drives the reaction to completion. | [4] |
| Hydrolysis Time | 12 - 24 hours | Ensures complete cleavage of peptide bonds. | [4] |
Applications in Research and Development
Dansyl-L-Valine Cyclohexylammonium and related compounds are versatile tools with applications beyond simple protein sequencing.
-
Chromatographic Separation: It can be used as an analyte for the development and validation of chromatographic methods for separating enantiomers and diastereomers of dansyl amino acids.[2]
-
Fluorescent Probes: The dansyl group's sensitivity to its local environment makes dansylated amino acids useful as fluorescent probes to study protein conformation and dynamics.[6] Dansyl-based probes have been developed for the selective detection of specific amino acids like cysteine.[7]
-
Incorporation into Proteins: Novel techniques in molecular biology allow for the genetic incorporation of fluorescent unnatural amino acids, such as dansylalanine, into proteins, enabling in-vivo studies.[8]
Caption: Major applications of Dansyl-L-Valine Cyclohexylammonium.
Conclusion
Dansyl-L-Valine Cyclohexylammonium is a powerful and versatile reagent for researchers in the life sciences. Its well-characterized fluorescent properties and the stability of the dansyl-amino acid linkage provide a robust method for N-terminal protein analysis and other advanced applications. A thorough understanding of the underlying chemical principles and careful optimization of experimental parameters are crucial for obtaining reliable and reproducible results.
References
- Vertex AI Search. (n.d.). Dansyl-DL-valine cyclohexylammonium | Compound for Labeling Peptides.
- ChemicalBook. (n.d.). DANSYL-DL-VALINE CYCLOHEXYLAMMONIUM SALT | 42808-05-9.
- PubChem. (n.d.). Dansyl-l-norvaline | C17H22N2O4S | CID 13743593.
- Sigma-Aldrich. (n.d.). Dansyl-L-alanine cyclohexylammonium salt.
- Tokyo Chemical Industry. (n.d.). Dansyl-L-valine | 1098-50-6.
- InvivoChem. (n.d.). Dansyl-L-alanine cyclohexylammonium salt.
- Santa Cruz Biotechnology. (n.d.). Dansyl-L-valine | CAS 1098-50-6.
- BenchChem. (2025, December). Protocol for dansylation of peptides with Dansyl-L-leucine.
- Sigma-Aldrich. (n.d.). Dansyl-L-alanine cyclohexylammonium salt.
- Nelissen, H. F. M., Venema, F., Uittenbogaard, R. M., Feiters, M. C., & Nolte, R. J. M. (n.d.). Synthesis of novel dansyl appended cyclodextrins. Self-inclusion and sensor properties.
- SIELC Technologies. (n.d.). Dansyl-DL-phenylalanine cyclohexylammonium salt.
- ResearchGate. (2025, August 7). HPLC of amino acids as dansyl and dabsyl derivatives.
- RSC Publishing. (2017, April 12). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism.
- SLS. (n.d.). Dansyl-L-alanine cyclohexylamm | D0125-5G | SIGMA-ALDRICH.
Sources
- 1. Dansyl-L-valine | CAS 1098-50-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DANSYL-DL-VALINE CYCLOHEXYLAMMONIUM SALT | 42808-05-9 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Dansyl-DL-phenylalanine cyclohexylammonium salt | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Methodological & Application
Advanced Protocol: N-Terminal End-Group Analysis via Dansyl Chloride
Abstract & Utility
While Edman degradation and Mass Spectrometry are the standards for high-throughput protein sequencing, the Dansyl Chloride (DNS-Cl) method remains a critical tool for N-terminal end-group analysis due to its superior sensitivity and cost-effectiveness.[1] Originally developed by Gray and Hartley (1963), this method utilizes the intense fluorescence of the dansyl fluorophore to identify the N-terminal residue of a peptide or protein.
Key Application: This protocol is best suited for identifying the N-terminal amino acid of a purified peptide or verifying the integrity of a recombinant protein's N-terminus. Distinction: Unlike Edman degradation, this is a destructive method.[1] It identifies only the first residue and hydrolyzes the remainder of the peptide chain.
Mechanism of Action
The power of this method lies in the stability of the sulfonamide bond formed between DNS-Cl and the N-terminal amine. This bond withstands the harsh acid hydrolysis required to break the peptide bonds of the protein backbone.[2]
Reaction Pathway
The following diagram illustrates the chemical workflow, highlighting the differential stability that allows for N-terminal isolation.
Figure 1: The Dansyl Chloride reaction pathway showing the selective stability of the N-terminal sulfonamide bond during acid hydrolysis.
Critical Parameters & Expertise
To ensure reproducibility, researchers must control specific variables that often lead to experimental failure.
| Parameter | Optimal Condition | Scientific Rationale (Causality) |
| Reaction pH | 9.5 – 10.5 | The |
| Quenching | Ammonia / Methylamine | Excess DNS-Cl must be scavenged before hydrolysis.[1] Unreacted DNS-Cl can produce confusing artifacts (blue streaks) on TLC plates.[1] |
| Hydrolysis | 6M HCl, 110°C, 18h | Standard protein hydrolysis.[1] Warning: Tryptophan is destroyed; Asparagine/Glutamine convert to Aspartic/Glutamic acid.[1] |
| Solvent Extraction | Ethyl Acetate | Crucial Step: Dansyl-amino acids are hydrophobic and extractable into organic solvents.[1] Free amino acids remain in the aqueous phase, cleaning the sample for analysis [2]. |
Step-by-Step Protocol
Reagents Required:
-
Dansyl Chloride solution (2.5 mg/mL in dry Acetone).[1]
-
0.2 M Sodium Bicarbonate (
), pH 9.8.[1] -
6 M HCl (Sequencing grade).[1]
-
Ethyl Acetate (water-saturated).[1]
Phase 1: Labeling
-
Dissolve Sample: Dissolve 0.5–5.0 nmol of peptide/protein in 20 µL of 0.2 M
.-
Expert Note: If the protein is insoluble, up to 1% SDS can be added, but avoid amines (Tris, Glycine) in the buffer as they will compete for the reagent.
-
-
Add Reagent: Add 20 µL of Dansyl Chloride solution.
-
Incubate: Cover with foil (light sensitive) and incubate at 37°C for 60 minutes or room temperature for 2 hours.
-
Visual Check: The solution should turn a pale yellow. If it goes colorless, DNS-Cl has been exhausted; add more.[1]
-
-
Dry: Evaporate to dryness in a vacuum centrifuge (SpeedVac).
Phase 2: Hydrolysis[1]
-
Resuspend: Add 50 µL of 6 M HCl to the dried residue.
-
Seal: Seal the tube (preferably a glass hydrolysis tube) under vacuum or nitrogen flush to prevent oxidation.[1]
-
Heat: Incubate at 110°C for 18–24 hours.
-
Dry: Evaporate the HCl completely in a vacuum centrifuge.
Phase 3: Extraction (Purification)
This step separates the N-terminal DNS-AA from the bulk free amino acids.[1]
-
Add 100 µL of water to the dried hydrolysate.
-
Add 100 µL of Ethyl Acetate . Vortex vigorously for 30 seconds.[1]
-
Centrifuge briefly to separate phases.
-
Collect Organic Phase: Transfer the top (ethyl acetate) layer to a fresh tube.[1] This contains the N-terminal Dansyl-AA.[1][2][3][4][5][6][7]
-
Note: Dansyl-His, Dansyl-Arg, and Dansyl-Cys (
) are water-soluble and may remain in the aqueous phase.[1] If you suspect these, save the aqueous layer [3].
-
Analysis & Visualization (TLC Workflow)
While HPLC is used for quantification, 2D-Polyamide TLC is the classic, rapid identification method.[1]
Figure 2: Two-dimensional TLC workflow for separating Dansyl-amino acids.
Solvent Systems:
-
Dimension 1: 1.5% Formic acid (v/v) in water.[1]
-
Dimension 2: Benzene:Acetic Acid (9:1 v/v).[1] (Note: Toluene can substitute Benzene for safety, though separation varies slightly).[1]
Troubleshooting & Data Interpretation
Interpretation relies on distinguishing the N-terminal spot from artifacts.
| Artifact/Observation | Cause | Solution |
| Blue Haze (Streaking) | Dansic Acid (DNS-OH) | Caused by hydrolysis of excess DNS-Cl.[1][8] The extraction step (Phase 3) usually removes most of this, but it runs near the solvent front. |
| Bright Blue Spot (High Rf) | Dansylamide (DNS- | Formed by reaction with ammonia (from buffers) or breakdown of the sulfonamide.[1] Use it as an internal marker position. |
| Missing Spots | Destruction during hydrolysis | Trp is destroyed.[1] Asn/Gln appear as Asp/Glu.[1] |
| Multiple Spots | Impure protein or Endopeptidase | If the protein was cleaved internally or the sample is a mixture, you will see multiple N-termini. |
Self-Validation Checklist
-
Blank Control: Run a "Reagent Blank" (Buffer + DNS-Cl + Hydrolysis) to map the positions of DNS-OH and DNS-
.[1] -
Standard Spike: If unsure of an assignment (e.g., Leu vs. Ile), spike the sample with a known Dansyl-AA standard and observe if two spots merge or separate.[1]
References
-
Gray, W. R., & Hartley, B. S. (1963).[1] A method for the determination of N-terminal amino acids using 1-dimethylaminonaphthalene-5-sulphonyl chloride.[1][2][5][8][9][10] Biochemical Journal, 89(2), 379.[1] Link
-
Walker, J. M. (1994).[1] The Dansyl Method for Identifying N-Terminal Amino Acids.[1][2][3][4][5][6][8][9][10][11][12] The Protein Protocols Handbook, 321-328.[1] Link[1]
-
Tapuhi, Y., et al. (1981).[1] Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Chemistry, 53(4), 609-615.[1] Link[1]
Sources
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Dansyl-Edman Method for Peptide Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 7. quora.com [quora.com]
- 8. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 9. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gdcr.ac.in [gdcr.ac.in]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
Application Note: Dansyl-L-Valine – Synthesis and Protocol for Albumin Site II Probing
Abstract & Scope
This technical guide addresses the dual utility of Dansyl-L-valine (Dansyl-Val) in protein chemistry. While "labeling" historically refers to the N-terminal derivatization of peptides (the Dansyl Method), the primary utility of Dansyl-L-valine in modern drug development is as a non-covalent, solvatochromic fluorescent probe for characterizing drug binding sites on Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA).
Specifically, Dansyl-L-valine serves as a marker for Sudlow Site II (the benzodiazepine/ibuprofen pocket). This protocol details the synthesis of the Dansyl-Val conjugate (Protocol A) and its application in Fluorescence Displacement Assays (Protocol B) to screen new chemical entities (NCEs) for albumin binding liability.
Mechanism of Action
The Fluorophore: Dansyl Chloride
The Dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) exhibits strong solvatochromism .
-
In Aqueous Buffer: The fluorescence is weak (low quantum yield) with an emission maximum (
) around 550–560 nm (Green-Yellow). -
In Hydrophobic Pockets: When Dansyl-Val binds to the hydrophobic Sudlow Site II of albumin, the quantum yield increases significantly, and the emission blue-shifts to 460–480 nm (Blue).
The Binding Logic (Sudlow Site II)
HSA contains two primary drug-binding sites: Site I (Warfarin site) and Site II (Indole/Benzodiazepine site). Dansyl-amino acids with hydrophobic side chains (like L-Valine, L-Norvaline, L-Phenylalanine) preferentially bind to Site II .
-
Binding: High Fluorescence, Blue Shift.
-
Displacement: If a competitor drug binds to Site II, it displaces Dansyl-Val into the aqueous solvent. Result: Fluorescence Quenching and Red Shift.
Workflow Visualization
Figure 1: Integrated workflow from chemical synthesis of the marker to its application in drug displacement assays.
Protocol A: Synthesis of Dansyl-L-Valine
Use this protocol if you need to synthesize the standard or are performing N-terminal labeling of a valine-terminal peptide.
Reagents[1]
-
Dansyl Chloride (DNS-Cl): 5 mg/mL in Acetone (Freshly prepared).
-
L-Valine Solution: 2–5 nmol in 0.1 M Sodium Bicarbonate (
), pH 9.8. -
Quenching Agent: 5% Acetic Acid or Ethylamine.
Step-by-Step Synthesis
-
Preparation: Dissolve L-Valine in 0.1 M
to a concentration of 10 mM. -
Reaction: Mix the amino acid solution with an equal volume of Dansyl Chloride solution (in acetone).
-
Ratio: Ensure a 3-fold molar excess of Dansyl-Cl to ensure complete labeling.
-
-
Incubation: Wrap the tube in foil (light sensitive). Incubate at 37°C for 30–60 minutes or room temperature for 2 hours.
-
Note: The pH must remain >9.0 to maintain the unprotonated amine for nucleophilic attack on the sulfonyl chloride.
-
-
Quenching: Add 10% volume of ethylamine or incubate further to hydrolyze excess Dansyl-Cl to Dansyl-OH (Dansylic acid).
-
Acidification: Adjust pH to 2.5–3.0 using 1 M HCl. This protonates the carboxylic acid, facilitating extraction into organic solvents (Ethyl Acetate) if purification is required.
Protocol B: Albumin Binding & Displacement Assay
This is the primary application for drug development professionals profiling ADME properties.
Experimental Design
The goal is to determine if a New Chemical Entity (NCE) binds to Sudlow Site II by observing if it displaces Dansyl-L-Valine.
| Component | Concentration (Final) | Role |
| HSA / BSA | 5 | Host Protein (Fatty Acid Free preferred) |
| Dansyl-L-Val | 5 | Fluorescent Probe (Ligand) |
| NCE (Drug) | 0 – 100 | Competitor |
| Buffer | PBS, pH 7.4 | Physiological Medium |
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions[1]
-
Protein Stock: Dissolve HSA/BSA in PBS (pH 7.4) to 100
M. Verify concentration using ( ). -
Probe Stock: Dissolve Dansyl-L-Valine in Methanol or DMSO to 1 mM.
-
Drug Stock: Dissolve NCE in DMSO. Ensure final DMSO concentration in the assay is <1% to avoid protein denaturation.
Step 2: Formation of the Probe-Protein Complex
-
Dilute HSA to 5
M in PBS. -
Add Dansyl-L-Valine to a final concentration of 5
M (1:1 ratio). -
Equilibrate: Incubate for 30 minutes at 25°C in the dark.
-
Baseline Scan: Measure fluorescence (Ex: 340 nm, Em: 400–600 nm). You should see a peak
480 nm.
Step 3: Titration with NCE (Displacement)
-
Prepare a 96-well black plate.
-
Add the Pre-formed HSA-Dansyl Complex (100
L) to wells. -
Add increasing concentrations of the NCE (e.g., 0, 1, 2.5, 5, 10, 20, 50, 100
M). -
Incubate: 15 minutes at 25°C, protected from light.
-
Read: Measure Fluorescence Intensity (
) at 480 nm (Ex: 340 nm).
Data Analysis & Calculations
To quantify the binding affinity of the competitor, use the Stern-Volmer approach or direct IC50 calculation.
Percent Displacement:
Site Specificity Logic:
-
Significant Quenching: The drug competes for Site II (Site II Binder).
-
No Quenching: The drug likely binds to Site I or a non-specific site.
Expert Insights & Troubleshooting
The Inner Filter Effect (Critical)
Issue: If your NCE absorbs light at 340 nm (Excitation) or 480 nm (Emission), it will artificially decrease fluorescence, mimicking displacement.
Solution: Measure the Absorbance (
Probe Specificity Nuance
While Dansyl-L-Valine is a standard probe, Dansyl-L-Norvaline and Dansyl-L-Sarcosine are widely cited as having slightly higher specificity for Site II in HSA [1].[2] If you observe ambiguous results with Dansyl-Val, validate with Dansyl-Sarcosine.
Fatty Acids
Albumin carries fatty acids (FA) which can conformationally alter binding sites. For precise binding constant (
Displacement Mechanism Diagram
Figure 2: Logical flow of the fluorescence displacement assay. A shift from State 1 to State 2 indicates the drug binds to Site II.
References
-
Ghuman, J., et al. (2005).[2] Structural basis of the drug-binding specificity of human serum albumin. Journal of Molecular Biology.
-
Sudlow, G., Birkett, D. J., & Wade, D. N. (1975). The characterization of two specific drug binding sites on human serum albumin. Molecular Pharmacology.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for Solvatochromism mechanisms).
-
Gray, W. R. (1967). Dansyl chloride procedure.[3][4][5][6][7][8] Methods in Enzymology.
Sources
- 1. Selective and sensitive fluorescent staining of serum albumin in protein gel electrophoresis via sequence-defined oligo-dithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Dansyl glycine [omlc.org]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
Application Note: High-Sensitivity Chiral Separation of D- and L-Valine by HPLC Following Dansyl Chloride Derivatization
Abstract
This application note provides a comprehensive guide to the chiral separation of D- and L-valine enantiomers using a pre-column derivatization method with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. The accurate quantification of amino acid enantiomers is critical in pharmaceutical development, clinical diagnostics, and food science. L-valine is an essential amino acid incorporated into proteins, while its enantiomer, D-valine, serves as a key chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] This guide details the chemical principles, a step-by-step experimental protocol, and expected results for this highly sensitive and reliable analytical method.
Introduction: The Significance of Chiral Valine Analysis
Valine, a branched-chain amino acid (BCAA), is essential for human health, primarily in its L-isomeric form, for muscle growth and tissue repair.[1] The D-enantiomer, while less common in nature, is a valuable building block in the synthesis of pharmaceuticals, including antiviral and antibiotic drugs.[1][2][3] The distinct biological roles and synthetic applications of D- and L-valine necessitate precise analytical methods to determine enantiomeric purity. Enantioselective analysis is crucial for ensuring the safety and efficacy of pharmaceutical products and for quality control in various industries.[4]
Direct analysis of underivatized amino acids by HPLC can be challenging due to their poor UV absorbance and high polarity.[5] Pre-column derivatization with a fluorogenic reagent like dansyl chloride addresses these limitations. Dansyl chloride reacts with the primary amino group of valine to form a highly fluorescent and stable sulfonamide adduct.[6][7] This derivatization significantly enhances detection sensitivity, allowing for quantification at very low levels. The resulting dansylated valine enantiomers can then be resolved using chiral chromatography.
Principle of the Method: Dansylation and Chiral Resolution
The methodology is a two-stage process: pre-column derivatization followed by chiral HPLC separation.
2.1. Dansyl Chloride Derivatization
Dansyl chloride reacts with the primary amino group of D- and L-valine in an alkaline environment (typically pH 9.5-10) to form stable, fluorescent N-dansyl-valine diastereomers.[8] The reaction is carried out at an elevated temperature to ensure complete derivatization.[8] The dansyl group is a strong chromophore and fluorophore, providing a robust signal for detection.[6]
2.2. Chiral Separation by HPLC
The separation of the dansylated D- and L-valine enantiomers is achieved using a chiral stationary phase (CSP) in a reversed-phase HPLC system. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the enantiomeric resolution of a wide range of chiral compounds, including derivatized amino acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the dansylated valine enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times for the D- and L-isomers.
Alternatively, chiral mobile phase additives (CMPAs), such as macrocyclic antibiotics or cyclodextrins, can be employed with a standard achiral column to achieve enantioseparation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the derivatization and subsequent HPLC analysis.
Materials and Reagents
-
D-Valine (≥99% purity)
-
L-Valine (≥99% purity)
-
DL-Valine (racemic mixture)
-
Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride), ≥99%
-
Sodium bicarbonate (NaHCO₃)
-
Acetone, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Hydrochloric acid (HCl), for pH adjustment
-
Ammonium hydroxide, for quenching the reaction
Equipment
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector
-
Chiral HPLC column (e.g., Chiralcel OD-3R or equivalent polysaccharide-based CSP)
-
Syringe filters (0.22 µm)
Protocol 1: Preparation of Standard Solutions and Reagents
-
Valine Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of D-valine, L-valine, and DL-valine each in 10 mL of 0.1 M HCl.
-
Working Standard Solutions (100 µg/mL): Dilute the stock solutions 1:10 with ultrapure water.
-
Dansyl Chloride Solution (5 mg/mL): Prepare fresh daily by dissolving 50 mg of dansyl chloride in 10 mL of acetone. Store in a light-protected vial.
-
Bicarbonate Buffer (0.5 M, pH 9.5): Dissolve 4.2 g of sodium bicarbonate in 100 mL of ultrapure water. Adjust the pH to 9.5 with 1 M NaOH if necessary.
Protocol 2: Dansyl Chloride Derivatization Procedure
-
Reaction Setup: In a microcentrifuge tube, add 100 µL of the valine working standard solution (100 µg/mL).
-
Alkalinization: Add 100 µL of 0.5 M sodium bicarbonate buffer (pH 9.5). Vortex briefly.
-
Derivatization: Add 200 µL of the dansyl chloride solution (5 mg/mL in acetone). Vortex thoroughly.
-
Incubation: Incubate the mixture in a heating block or water bath at 60°C for 45 minutes in the dark.[8]
-
Quenching (Optional but Recommended): To stop the reaction and consume excess dansyl chloride, add 50 µL of 2% (v/v) ammonium hydroxide and vortex. This step helps to reduce interfering peaks in the chromatogram.
-
Sample Preparation for HPLC: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for dansylation and chiral HPLC analysis of valine.
Diagram of the Dansylation Reaction:
Caption: Reaction of valine with dansyl chloride to form a fluorescent derivative.
HPLC Method and Data Analysis
The following HPLC conditions are a starting point and may require optimization depending on the specific column and system used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralcel OD-3R (4.6 x 250 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 510 nm |
Data Analysis:
-
Identify the peaks for dansyl-D-valine and dansyl-L-valine by injecting the individual derivatized standards.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) and the percentage of each enantiomer in a mixture using the following formulas:
-
% D-Valine = (Area_D / (Area_D + Area_L)) * 100
-
% L-Valine = (Area_L / (Area_D + Area_L)) * 100
-
% ee = |(% D-Valine - % L-Valine)|
-
Expected Results and Troubleshooting
Under the proposed conditions, baseline separation of the dansylated D- and L-valine enantiomers should be achieved. The D-enantiomer may elute before or after the L-enantiomer depending on the specific chiral stationary phase used. A chromatogram of a derivatized racemic (DL-valine) standard should show two well-resolved peaks of approximately equal area.
Troubleshooting:
-
Poor Resolution:
-
Optimize the mobile phase gradient. A shallower gradient may improve separation.
-
Adjust the column temperature. Lower temperatures often enhance chiral recognition.
-
Try a different chiral stationary phase if resolution is not achieved.
-
-
Low Signal Intensity:
-
Ensure the dansyl chloride solution is fresh.
-
Verify the pH of the reaction buffer is optimal (9.5-10).
-
Check the fluorescence detector settings and lamp lifetime.
-
-
Extraneous Peaks:
-
Ensure complete quenching of the derivatization reaction.
-
Use high-purity solvents and reagents.
-
A blank injection (derivatization procedure without amino acid) can help identify reagent-related peaks.
-
Conclusion
The method described in this application note provides a robust and highly sensitive approach for the chiral separation and quantification of D- and L-valine. The pre-column derivatization with dansyl chloride, coupled with chiral HPLC and fluorescence detection, offers excellent selectivity and low limits of detection, making it suitable for a wide range of applications in pharmaceutical quality control, metabolic research, and food analysis. This self-validating system, grounded in established chemical principles, ensures reliable and accurate determination of valine enantiomeric composition.
References
-
ResearchGate. (2025, August 7). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Available at: [Link]
-
Walker, J. M. (Ed.). (1994). The dansyl method for identifying N-terminal amino acids. In The Protein Protocols Handbook (pp. 359-362). Humana Press. Available at: [Link]
-
Chang, H. (2010, November 19). Dansyl Chloride (DNS-Cl) Standard Operating Procedures. UCLA-DOE Institute. Available at: [Link]
-
Stephens, K. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Ball State University. Available at: [Link]
-
Bhattacharya, D., et al. (2025, August 22). Construction of dansylated (fluorescent) amino acid motifs via C(sp3)–H arylation. Organic & Biomolecular Chemistry. Available at: [Link]
-
El-Kimary, E. I., et al. (2022). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267, 120530. Available at: [Link]
-
Walker, J. M. (Ed.). (2009). The Dansyl Method for Identifying N-Terminal Amino Acids. In The Protein Protocols Handbook (pp. 515-518). Humana Press. Available at: [Link]
-
Chen, R. F. (1968). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 128(1), 163-171. Available at: [Link]
-
Serebryany, E., et al. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences. Available at: [Link]
-
Yuan, L., et al. (2018). Targeted quantification of amino acids by dansylation. Bio-protocol, 8(22), e3084. Available at: [Link]
-
Hyun, M. H., et al. (2004). Enantiomeric separation of dansyl amino acids using macrocyclic antibiotics as chiral mobile phase additives by narrow-bore high-performance liquid chromatography. Chirality, 16(3), 153-161. Available at: [Link]
-
Kazi, T. G., et al. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. Journal of the University of Nebraska-Lincoln Digital Commons. Available at: [Link]
-
Lee, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204. Available at: [Link]
- CN1477096A - Method for preparing L-valine and D-valine by chemical resolution. (2004). Google Patents.
-
Ates, H., et al. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Dansyl chloride. Available at: [Link]
-
Welch, C. J., et al. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization. Analytical Methods, 6(15), 5893-5897. Available at: [Link]
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
Stepanova, S., et al. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]
-
Liu, J., et al. (2016). Application and microbial preparation of D-valine. World Journal of Microbiology and Biotechnology, 32(9), 153. Available at: [Link]
-
Liu, J., et al. (2016). Application and microbial preparation of D-valine. World Journal of Microbiology and Biotechnology, 32(9), 153. Available at: [Link]
-
Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. Available at: [Link]
-
Al-Sibaai, A. A., et al. (2021). Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle. International Journal of Molecular Sciences, 22(11), 5709. Available at: [Link]
Sources
- 1. US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations - Google Patents [patents.google.com]
- 2. chromtech.net.au [chromtech.net.au]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 7. Enantiomeric separation of dansyl amino acids using macrocyclic antibiotics as chiral mobile phase additives by narrow-bore high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. csfarmacie.cz [csfarmacie.cz]
Application Note: A Robust Method for the Quantitative Analysis of Valine via Pre-Column Derivatization and High-Performance Liquid Chromatography
Abstract
This application note provides a comprehensive, field-tested protocol for the precise quantification of the essential amino acid L-Valine in biological and pharmaceutical samples. The methodology is centered on a pre-column derivatization strategy using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, Dns-Cl). This process converts valine into a stable, highly fluorescent dansylated derivative. For accurate quantification, DANSYL-L-VALINE CYCLOHEXYLAMMONIUM salt is employed as the primary standard, ensuring traceability and reproducibility.[1][2][3] The protocol details sample preparation, the derivatization workflow, and two primary analytical methods: Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection (RP-HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals seeking a sensitive and reliable method for amino acid analysis.
Principle of the Method: The Dansylation Reaction
The quantitative analysis of valine, a non-fluorescent and poorly UV-absorbing compound, is significantly enhanced through chemical derivatization. Dansyl chloride is an extensively used fluorescent labeling reagent that reacts with the primary amino group of valine to form a stable sulfonamide adduct.[4][5][6]
Causality of the Reaction: The core of this method is a nucleophilic substitution reaction. The reaction is conducted under alkaline conditions (pH 9.0-10.5) for a critical reason: the basic environment facilitates the deprotonation of valine's primary amino group (-NH3+ to -NH2).[4][7] This deprotonation transforms the amino group into a potent nucleophile, which then attacks the electrophilic sulfur atom of the sulfonyl chloride group on the dansyl chloride molecule, displacing the chloride ion.[4][8] The resulting DANSYL-L-VALINE derivative is not only stable but also exhibits strong fluorescence, with excitation maxima around 330-340 nm and emission maxima in the 510-560 nm range, allowing for highly sensitive detection.[4][5][7][] The use of DANSYL-L-VALINE CYCLOHEXYLAMMONIUM as a standard provides a stable, crystalline solid with a defined molecular weight, which is essential for preparing accurate calibration standards.[2][10]
Figure 1: The Dansylation Reaction of Valine.
Materials and Reagents
-
Standard: DANSYL-L-VALINE CYCLOHEXYLAMMONIUM salt (≥98% purity)
-
Derivatizing Reagent: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, Dns-Cl, ≥99% purity)
-
Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (MeOH, HPLC grade), Water (Type I, 18.2 MΩ·cm)
-
Buffers & Reagents:
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge / Microcentrifuge
-
Thermomixer or water bath
-
pH meter
-
HPLC or LC-MS/MS system with appropriate detector
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Autosampler vials
-
Experimental Protocols
Protocol 1: Preparation of Standards and Calibration Curve
A robust calibration curve is the cornerstone of trustworthy quantitative analysis.
-
Prepare 1 mg/mL Stock Standard: Accurately weigh ~10 mg of DANSYL-L-VALINE CYCLOHEXYLAMMONIUM salt. Calculate the exact volume of 50:50 ACN:Water required to achieve a final concentration of 1 mg/mL.
-
Expert Insight: Using the salt form provides a stable and accurate starting point for quantification, superior to attempting to weigh the often-hygroscopic free acid form.
-
-
Prepare Working Stock (100 µg/mL): Perform a 1:10 dilution of the primary stock solution with 50:50 ACN:Water.
-
Prepare Calibration Standards: Perform serial dilutions of the 100 µg/mL working stock to create a series of calibration standards. A typical range might be 0.1, 0.5, 1, 5, 10, and 25 µg/mL. The specific range should bracket the expected concentration of valine in your samples.
-
Construct the Calibration Curve: Inject each standard in triplicate onto the analytical system (see Protocol 4). Plot the peak area (or peak area ratio if using an internal standard) against the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.
Protocol 2: Sample Preparation and Derivatization
This protocol is designed for a generic biological sample (e.g., plasma, cell lysate).
-
Deproteinization (Critical for Biological Samples):
-
To 100 µL of sample, add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.[4]
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 100 mM Sodium Bicarbonate/Carbonate buffer (pH 9.8).[13]
-
-
Derivatization Reaction:
-
Prepare the derivatization reagent immediately before use: a 10 mg/mL solution of Dansyl Chloride in anhydrous acetonitrile.[4]
-
To the 100 µL of reconstituted sample, add 100 µL of the Dansyl Chloride solution.
-
Vortex for 30 seconds.
-
Incubate the mixture at 37-60°C for 30-60 minutes in the dark.[13][14] Dansyl derivatives are photosensitive, so protection from light is crucial.[15]
-
-
Quenching the Reaction:
-
Causality: Excess Dansyl Chloride is highly reactive and can cause interfering peaks (e.g., from reacting with water to form Dansyl Hydroxide) and potentially damage the HPLC column.[11][15] Quenching consumes the excess reagent.
-
Add 20 µL of a quenching solution (e.g., 2% formic acid or 10% ammonium hydroxide) to the reaction vial.[4][11] Vortex for 30 seconds.
-
Expert Insight: Different quenching agents produce different byproducts. Run a blank (reagents only) to identify the quencher peak in your chromatogram.[11]
-
-
Final Preparation:
-
Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial for analysis.[4]
-
Figure 2: Overall experimental workflow from sample to result.
Protocol 3: Analytical Methodologies
A) RP-HPLC with Fluorescence Detection (FLD)
This method is robust and widely accessible.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Gradient | Start at 30% B, ramp to 90% B over 20 min, hold 5 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Fluorescence Detector | Excitation: 340 nm, Emission: 510 nm[7] |
B) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior selectivity and sensitivity, making it ideal for complex matrices or low-concentration samples. The tertiary amine of the dansyl group also enhances signal in positive mode electrospray ionization.[13]
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of target analyte from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition | Precursor Ion (Q1): [M+H]⁺ for Dansyl-Valine (m/z 351.1) Product Ion (Q3): A characteristic fragment (e.g., m/z 170.1, corresponding to the dansyl moiety) |
Note: The exact MRM transition should be optimized by infusing a pure standard of DANSYL-L-VALINE.
Data Analysis and Troubleshooting
Quantification: Using the linear regression equation from the calibration curve, calculate the concentration of DANSYL-L-VALINE in your sample based on its measured peak area. Remember to account for all dilution and concentration factors from the sample preparation steps to report the final concentration of valine in the original sample.
Typical Chromatographic Profile: In a typical reversed-phase separation, you will observe several peaks.
-
Dansyl Sulfonic Acid (Dns-OH): A highly polar byproduct from the hydrolysis of Dansyl Chloride. It elutes very early, often near the solvent front.[11]
-
DANSYL-L-VALINE: The target analyte peak. Its retention time should exactly match that of the standard.
-
Dansylamide (Dns-NH₂): A byproduct that can form, especially if ammonium hydroxide is used for quenching.[11][12] Its retention time can sometimes be close to more polar amino acid derivatives.
-
Excess Dansyl Chloride/Quencher Derivative: A late-eluting peak from the derivatization/quenching reagents.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak for Valine | Incomplete derivatization (incorrect pH, degraded reagent). Sample loss during preparation. | Check pH of buffer. Use fresh Dansyl Chloride solution. Optimize incubation time/temp. |
| Poor Peak Shape (Tailing/Fronting) | Column overload. Column contamination or degradation. Incorrect mobile phase pH. | Inject a smaller volume. Flush the column or replace if necessary. Ensure mobile phase is correctly prepared. |
| Large, Early-Eluting Peak | This is likely Dansyl Sulfonic Acid from hydrolysis of the reagent. | This is normal. Ensure it is well-resolved from your analyte peak. Prepare Dansyl-Cl solution fresh in anhydrous ACN.[11] |
| Variable Retention Times | Inadequate column equilibration. Pump or solvent proportioning valve issue. Fluctuations in column temperature. | Increase re-equilibration time between runs. Check HPLC system for leaks or pressure fluctuations. Use a column oven. |
| High Background Signal (FLD) | Contaminated mobile phase or flow cell. | Use high-purity solvents. Flush the detector's flow cell. |
Conclusion
The pre-column derivatization of valine with dansyl chloride is a proven, sensitive, and reliable method for its quantification in a variety of sample matrices. By leveraging the stable and accurate DANSYL-L-VALINE CYCLOHEXYLAMMONIUM salt as a primary standard, this protocol ensures a high degree of trustworthiness and reproducibility. The detailed steps for sample preparation, derivatization, and analysis by either HPLC-FLD or LC-MS/MS provide researchers with the flexibility to adapt the method to their specific instrumentation and sensitivity requirements. Careful attention to reaction conditions, proper quenching, and robust calibration are key to achieving accurate and defensible quantitative results.
References
- Mina, K., & S.C., P. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run.
- BenchChem. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. BenchChem.
- SIELC Technologies. HPLC Method for Analysis of Dansyl Amino Acids. SIELC.
- Scribd.
- Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123–129.
- BenchChem. (2025).
- Zhao, X., et al. (2019). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1978, 25-34.
- Al-Ghamdi, A., et al. (2022). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Journal of Molecular Structure, 1264, 133245.
- Stephens, K. (1986). Amino Acid Analysis by Dansylation: A Revised Method.
- ResearchGate. (2025).
- Walker, J.M. (1997). The Dansyl Method for Identifying N-Terminal Amino Acids. Methods in Molecular Biology, 64, 189-194.
- Zhao, X., et al. (2019).
- Wikipedia. Dansyl chloride.
- Echemi. (2022). Get to Know about Dansyl Chloride Reaction Mechanism.
- MCE. Dansyl-DL-valine cyclohexylammonium. MedChemExpress.
- BOC Sciences. (2025). Fluorescent Probes for Amino Acid Detection in Biological Research.
- MilliporeSigma. Fluorescent Dopamine Neurotransmitter Ligand, labeled with Dansyl.
- Le, P.N., et al. (2000). Determination of the Enantiomeric Purity of Commercial L-[U-14C] Valine.
- PubChem. Dansyl-l-norvaline.
- Chiappetta, G., et al. (2010). Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome. Rapid Communications in Mass Spectrometry, 24(20), 3021-3032.
- Zhao, X., et al. (2019). Targeted Quantification of Amino Acids by Dansylation.
- Semantic Scholar.
- MCE. Dansyl-DL-valine cyclohexylammonium. MedChemExpress.
- Ojima, T., et al. (2021). Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging. ACS Omega, 6(33), 21829-21836.
- Sigma-Aldrich. Dansyl-L-alanine cyclohexylammonium salt.
- Amoresano, A., et al. (2011). Dansyl labeling and bidimensional mass spectrometry to investigate protein carbonylation. Journal of Mass Spectrometry, 46(1), 86-92.
- Larson, J., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(2), 1004.
- Slepenkin, A., & Vigneron, J. (1998). Simultaneous enantiomeric determination of dansyl-D,L-phenylalanine by fluorescence spectroscopy in the presence of alpha-acid glycoprotein. Analytical Biochemistry, 259(1), 56-62.
- SIELC Technologies. Dansyl-DL-phenylalanine cyclohexylammonium salt. SIELC.
- MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.
- Xiao, Y., et al. (2017). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. Analyst, 142(9), 1598-1602.
Sources
- 1. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. fs.usda.gov [fs.usda.gov]
- 8. researchgate.net [researchgate.net]
- 10. Dansyl-DL-phenylalanine cyclohexylammonium salt | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Dansylation of Biological Fluids for LC-MS/MS
Executive Summary
The derivatization of biological fluids with Dansyl Chloride (DNS-Cl) is a transformative technique in metabolomics and proteomics.[1] While native electrospray ionization (ESI) often struggles with polar amines and phenols due to poor retention and ion suppression, dansylation introduces a hydrophobic naphthalene moiety. This modification confers three critical advantages:
-
Enhanced Retention: Shifts polar analytes to the reverse-phase region, separating them from the salt void volume.
-
Ionization Efficiency: The dimethylamino group provides a consistent protonation site, boosting ESI+ signal by 10–1000 fold.
-
Quantification Precision: Enables Differential Chemical Isotope Labeling (CIL), where samples are labeled with light (
C) and heavy ( C) reagents to eliminate matrix effects during comparative analysis.
This guide moves beyond basic recipes to provide a self-validating, high-integrity workflow for plasma, serum, and urine.
Chemistry & Mechanism: The Kinetic Battle
Success in dansylation is defined by a kinetic competition between nucleophilic substitution (the desired reaction) and hydrolysis (the destruction of the reagent).
-
The Target: Primary (
) and secondary ( ) amines, and phenolic hydroxyls.[1] -
The Mechanism: The sulfonyl chloride group of DNS-Cl undergoes nucleophilic attack by the unprotonated amine.
-
The Critical Variable (pH):
-
pH < 9: Amines are protonated (
) and non-nucleophilic. Reaction fails. -
pH > 11: Hydroxide ions (
) outcompete the amines, rapidly hydrolyzing DNS-Cl into Dansyl Sulfonic Acid (DNS-OH), which is unreactive. -
The Sweet Spot:pH 9.5 – 10.5 . This maintains amines in their free base form while keeping hydrolysis manageable.
-
Visualization: Reaction Logic
Figure 1: The kinetic competition in dansylation. Buffer pH controls the availability of the nucleophile (Amine) versus the interferent (Water).
Critical Parameters & Reagents
Buffer Selection
Do not use Phosphate or Tris. Tris contains primary amines and will consume your reagent.
-
Standard: 0.1M Sodium Carbonate/Bicarbonate buffer (pH 9.5).
-
Preparation: Mix 0.1M
and 0.1M until pH reaches 9.5. Verify with a calibrated pH meter.
Reagent Stability
DNS-Cl is moisture-sensitive.
-
Storage: Store solid at -20°C in a desiccator.
-
Working Solution: Dissolve in HPLC-grade Acetonitrile (ACN) or Acetone. Prepare fresh daily. A yellow precipitate indicates hydrolysis; discard immediately.
Quenching Strategy
Stopping the reaction is mandatory to prevent column damage and "ghost peaks."
-
Method A (Ammonia): Adds Ammonium Hydroxide.[2] Reacts with excess DNS-Cl to form Dansyl-Amide.[3][4] Pros: Simple.[2][5] Cons: Dansyl-Amide elutes early and can suppress early peaks.
-
Method B (Methylamine): Reacts to form Dansyl-Methylamine. Pros: Elutes later than Dansyl-Amide.[4] Cons: Another reagent to manage.[3]
-
Recommendation: Use Ammonium Hydroxide for general profiling unless specific early-eluting metabolites are critical.
Protocol 1: High-Performance Plasma/Serum Profiling
Target Audience: Metabolomics & PK Studies
Step 1: Protein Precipitation
-
Aliquot 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.
-
Add 200 µL of ice-cold Acetonitrile/Methanol (1:1 v/v) containing Internal Standards.
-
Vortex vigorously for 1 min.
-
Centrifuge at 15,000 x g for 10 min at 4°C.
-
Transfer supernatant to a fresh tube and dry under Nitrogen (
) gas or SpeedVac.
Step 2: Derivatization
-
Reconstitution: Redissolve dried residue in 50 µL of 0.1M Carbonate Buffer (pH 9.5). Vortex 30s.
-
Reaction: Add 50 µL of freshly prepared DNS-Cl solution (10 mg/mL in ACN).
-
Note: The final organic/aqueous ratio is 50:50, ensuring solubility of both reagent and analyte.
-
-
Incubation: Heat at 40°C for 45–60 minutes in a thermomixer (shaking at 300 rpm).
-
Why 40°C? Higher temps (60°C+) degrade thermally labile metabolites; Room temp requires longer times (2+ hours).
-
Step 3: Quenching & Cleanup[4]
-
Add 10 µL of 250 mM Ammonium Hydroxide (or 2% Formic Acid if stopping via pH drop, though amine scavenging is preferred).
-
Incubate at 40°C for 10 min to ensure all excess DNS-Cl is consumed.
-
Centrifuge at 15,000 x g for 5 min to remove any secondary precipitates.
-
Transfer to LC vial.[1] Inject 2–5 µL.
Protocol 2: Differential Chemical Isotope Labeling (CIL)
Target Audience: Comparative Metabolomics (The "Li & Li" Method)
This workflow uses
Workflow Logic
Figure 2: Differential Isotope Labeling workflow. The
Procedure Modifications
-
Preparation: Prepare
-DNS-Cl and -DNS-Cl solutions at identical molar concentrations. -
Labeling:
-
Normalization: Before mixing, perform a quick UV-check (338 nm) or normalize by volume if starting mass was strictly controlled.
-
Mixing: Combine the
-labeled sample and -labeled pool in a 1:1 ratio. -
Analysis: In the mass spectrometer, every analyte appears as a doublet separated by 2.0067 Da (per amine group). The ratio of Light/Heavy provides the relative concentration, cancelling out matrix effects.
Protocol 3: Urine Analysis (Salt & Urea Management)
Urine presents unique challenges: high salt, variable concentration, and high urea content.
-
Normalization: Measure Creatinine or Specific Gravity first. Dilute urine with water to normalize concentrations before derivatization.
-
Dilution: Most urine samples require a 1:5 or 1:10 dilution with water to prevent salt precipitation in the ACN-rich reaction mixture.
-
pH Adjustment: Urine pH varies (4.5–8.0). You may need a higher capacity buffer (0.5M Carbonate) or adjust the buffer volume to ensure the final pH stays at 9.5.
-
Post-Reaction: If using LC-MS, consider a Solid Phase Extraction (SPE) step (C18 cartridge) after quenching if the salt load suppresses ionization.
Data Summary & Troubleshooting
Comparative Matrix Requirements
| Parameter | Plasma/Serum | Urine | CSF |
| Pre-treatment | Protein Precipitation (ACN/MeOH) | Centrifuge + Dilution (1:5) | Direct / Protein Ppt |
| Buffer Strength | 0.1 M Carbonate | 0.2 - 0.5 M Carbonate | 0.1 M Carbonate |
| Major Interferences | Albumin (must remove) | Urea, Salts | Low protein, usually clean |
| Reagent Excess | 4:1 to 10:1 (Reagent:Amine) | > 10:1 (Due to Urea) | 5:1 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Low Signal | pH < 9.0 | Check buffer pH. Ensure sample is not highly acidic before buffer addition. |
| Yellow Precipitate | Reagent Hydrolysis | DNS-Cl solution is old or wet. Prepare fresh in anhydrous ACN. |
| Peak Tailing | Column Overload / Basic pH | Ensure mobile phase is acidic (0.1% Formic Acid). |
| "Ghost Peaks" | Quenching Artifacts | Identify Dansyl-Amide (from ammonia quench). Switch to Methylamine quench if it co-elutes with target. |
| Inconsistent Retention | Temperature Fluctuation | Use a column oven (stable at 40°C or 50°C). Dansyl derivatives are temp-sensitive.[9] |
References
-
Li, L., & Li, R. (2010). Dansylation isotope labeling liquid chromatography mass spectrometry for parallel profiling of human urinary metabolome.[5][10][11] Analytical Chemistry.[1][2][3][4][7][9][12][13][14][15] [Link]
-
Guo, K., & Li, L. (2009).[12] Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome.[8][11][12][16] Analytical Chemistry.[1][2][3][4][7][9][12][13][14][15] [Link]
-
Zhao, S., et al. (2016).[12] Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry.[1][2][3][4][7][9][12][13][14][15] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting amine- and phenol-containing metabolites in urine by dansylation isotope labeling and liquid chromatography mass spectrometry for evaluation of bladder cancer biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Quantitative Metabolomic Profiling Using Dansylation Isotope Labeling and Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Isotope Labeling LC-MS for Human Blood Metabolome Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Hub: Dansylation Chemistry & Optimization
Executive Summary: The Chemistry of Control
Dansylation (5-(dimethylamino)naphthalene-1-sulfonyl chloride labeling) is a robust derivatization method for amines, phenols, and imidazoles. However, it is kinetically governed by a "race" between two competing reactions: the nucleophilic attack of the analyte amine on the sulfonyl chloride (labeling) and the attack of water on the same site (hydrolysis).
Incomplete reaction is rarely a random error; it is almost always a shift in equilibrium favoring hydrolysis or protonation.
This guide deconstructs the variables controlling this race. It provides a self-validating protocol designed to maximize the labeling rate constant (
Diagnostic Triage: Where is the Failure?
Before altering your protocol, use this logic flow to isolate the variable responsible for low yields.
Figure 1: Diagnostic logic tree for isolating the root cause of incomplete dansylation.
The Core Mechanism: The "pH Paradox"
The success of dansylation relies entirely on pH. You are balancing two opposing factors:
-
Amine Reactivity (
): Only the unprotonated form of the amine is nucleophilic. At pH < 9.0, most primary amines (pK_a ~9-10) are protonated ( ) and chemically inert to Dns-Cl. -
Reagent Stability: Dns-Cl is unstable at high pH. Hydroxide ions (
) attack the sulfonyl chloride, converting it to Dansyl-OH (Dansic Acid), which is non-reactive and highly fluorescent (blue interference).
The Sweet Spot: The optimal pH window is 9.5 – 10.5 .
-
< 9.5: Reaction is too slow; amine is protonated.
-
> 10.5: Hydrolysis is too fast; reagent is destroyed before it labels the sample.
Reaction Competition Visualized
Figure 2: Kinetic competition between productive labeling (Path A) and hydrolytic waste (Path B).
Optimized "Gold Standard" Protocol
Do not deviate from the buffer concentration. Weak buffers allow the HCl byproduct to lower pH, stopping the reaction.
Reagents
-
Dansyl Chloride Stock: 5 mg/mL in acetone (HPLC grade). Note: Acetone is preferred over acetonitrile for stability. Store at -20°C in the dark.
-
Labeling Buffer: 0.1 M Sodium Carbonate (
), adjusted to pH 9.8 with HCl. -
Quenching Reagent: 10% Proline or Methylamine hydrochloride in water.
Workflow
| Step | Action | Technical Rationale |
| 1. Mix | Mix 100 µL Sample + 100 µL Labeling Buffer . | Establishes pH 9.8 environment. Ensures amine deprotonation. |
| 2. Label | Add 100 µL Dns-Cl Stock . Vortex immediately. | Acetone keeps Dns-Cl soluble. 3-fold molar excess (minimum) drives reaction forward. |
| 3. Incubate | Heat at 60°C for 45 minutes (Dark). | Heat overcomes steric hindrance. Darkness prevents photodegradation. |
| 4. Quench | Add 50 µL Proline solution . Incubate 10 min. | Scavenges excess Dns-Cl. Prevents it from damaging the HPLC column or reacting during injection. |
| 5. Clean | (Optional) Centrifuge or filter (0.22 µm). | Removes precipitated byproducts. |
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Peak Area (General) | pH dropped during reaction. | The reaction generates HCl.[1] Ensure your buffer is 0.1 M (not 0.01 M) to absorb the acid. Check pH after mixing. |
| Blue Blob at Solvent Front | Dansyl-OH (Hydrolysis product). | Normal byproduct, but excessive amounts indicate wet acetone or old Dns-Cl. Prepare fresh Dns-Cl daily. |
| Tailing Peaks | Secondary interaction with silanols. | Add 0.1% Formic Acid or Ammonium Acetate to the HPLC mobile phase. |
| New "Ghost" Peaks | Ammonia contamination. | If using Ammonium Hydroxide to quench, you form Dansyl-Amide.[1] Switch to Proline or Methylamine. |
| Precipitate in Vial | Solubility limit reached. | Dns-Cl is hydrophobic. If the final mix is >50% water, Dns-Cl may precipitate. Add more acetone. |
Frequently Asked Questions (FAQs)
Q1: Can I use Ammonium Hydroxide (
Q2: My Tyrosine peak is splitting into two. Why? A: Tyrosine has two reactive sites: the amine (N-terminus) and the phenol (side chain).
-
N-Dansyl-Tyr: Monolabeled.
-
N,O-Di-Dansyl-Tyr: Dilabeled. At pH 9.8 with excess reagent, you should drive the reaction to the Di-Dansyl form. If you see splitting, your reagent excess is insufficient, or the reaction time is too short. Increase Dns-Cl concentration.
Q3: Why is Acetone preferred over Acetonitrile for the Dns-Cl stock? A: While both work, Dns-Cl is slightly more stable in acetone long-term. More importantly, acetone is easier to evaporate if you need to concentrate the sample later. Ensure the solvent is anhydrous; water in the stock solvent will degrade the reagent before it even touches your sample.
Q4: Can I detect secondary amines? A: Yes. Dns-Cl reacts with secondary amines, but the reaction rate is slower than with primary amines due to steric hindrance. The 60°C incubation step is critical here; room temperature protocols often fail to quantitatively label secondary amines.
References
-
Tapuhi, Y., et al. (1981). "Dansylation of amino acids for high-performance liquid chromatography analysis." Analytical Chemistry, 53(4), 609-613.
-
Seiler, N. (1970). "Use of the dansyl reaction in biochemical analysis." Methods of Biochemical Analysis, 18, 259-337.
-
Grosvenor, et al. (2017). "The Use of Dansyl Chloride to Probe Protein Structure and Dynamics." International Journal of Molecular Sciences.
-
Sigma-Aldrich (Merck). "Dansyl Chloride Product Information & Technical Bulletin."
Sources
Technical Support Center: Troubleshooting Broad or Splitting Peaks of Dansyl-Valine in HPLC
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate and reproducible HPLC analysis. This guide is designed to provide you with in-depth troubleshooting strategies specifically for broad or splitting peaks encountered during the analysis of dansyl-valine. We will explore the underlying causes and provide actionable solutions to restore your peak shape and ensure the integrity of your chromatographic data.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding poor peak shape for dansyl-valine:
Q1: Why is my dansyl-valine peak suddenly broad when it was sharp before?
A sudden change in peak shape for all peaks often points to a system-wide issue. This could be due to a void formation at the column inlet, a leak in a fitting creating extra-column volume, or slippage of PEEK tubing. If only the dansyl-valine peak is affected, it might be related to a change in the mobile phase pH or a specific interaction with a contaminant on the column.
Q2: My dansyl-valine peak is split into two. Am I seeing two different compounds?
While it's possible you have two co-eluting compounds, peak splitting is often a sign of a chromatographic problem.[1][2] Common causes include a partially blocked frit at the column inlet, a void in the column packing, or an injection solvent that is too strong and incompatible with the initial mobile phase.[3][4][5]
Q3: Can the derivatization process itself cause broad or splitting peaks?
Absolutely. Incomplete dansylation can result in the presence of unreacted valine or partially derivatized products, which can lead to peak broadening or the appearance of multiple peaks.[6] It is crucial to optimize and control the derivatization reaction conditions, including pH, temperature, time, and reagent concentration.
Q4: How does the mobile phase pH affect the peak shape of dansyl-valine?
The mobile phase pH is a critical parameter.[7][8] Dansyl-valine has ionizable groups, and its charge state will change with pH. If the mobile phase pH is too close to the pKa of dansyl-valine, you can get a mixture of ionized and non-ionized forms, leading to peak broadening or splitting. Additionally, a suboptimal pH can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.[9]
In-Depth Troubleshooting Guide
When encountering broad or splitting peaks, a systematic approach is key to identifying and resolving the issue. This guide is structured to help you diagnose the problem, starting from the most common and easily solvable issues to more complex ones.
Issues Related to the Mobile Phase and Sample Solvent
The composition of your mobile phase and the solvent in which your sample is dissolved are often the first places to investigate.
1.1. Mobile Phase pH and Buffer Capacity
The "Why": The retention and peak shape of ionizable compounds like dansyl-valine are highly dependent on the mobile phase pH.[7][8] If the pH is not adequately controlled, you can have a mixed population of analyte molecules with different retention behaviors, resulting in a broad peak. Buffers are used to maintain a constant pH. If the buffer concentration is too low, it may not have enough capacity to control the pH, especially when the sample is injected in a solvent of a different pH.
Troubleshooting Steps:
-
Verify Mobile Phase pH: Measure the pH of your mobile phase after preparation to ensure it is at the desired value.
-
Adjust pH: If your peak is tailing, and assuming you are using a standard C18 column, try lowering the mobile phase pH (e.g., to between 3 and 4) to suppress the ionization of residual silanol groups on the stationary phase.[9]
-
Increase Buffer Strength: If you suspect poor pH control, try increasing the buffer concentration (e.g., from 10 mM to 25 mM).[10]
-
Ensure Proper Mixing: If you are using an online mixer for your gradient, ensure it is functioning correctly.
1.2. Sample Solvent Strength and Injection Volume
The "Why": Injecting a sample dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase can cause significant peak distortion, including broadening and fronting.[11][12][13] This is because the strong solvent carries the analyte band down the column in a broad plug before the separation process can properly begin. This effect is exacerbated with larger injection volumes.[4][12][14]
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
Reduce Solvent Strength: If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
-
Decrease Injection Volume: Try reducing the injection volume to see if the peak shape improves.[12] This is a quick way to diagnose a solvent strength issue.
-
Consider Co-injection: Some modern HPLC systems allow for "co-injection," where a weak solvent is injected along with the sample to mitigate the effects of a strong sample solvent.[15]
Column-Related Problems
The analytical column is the heart of the separation, and its health is critical for good peak shape.
2.1. Column Contamination and Degradation
The "Why": Over time, sample matrix components or impurities from the mobile phase can accumulate on the column, particularly at the inlet frit and the head of the packing material.[11][16] This contamination can create alternative interaction sites for your analyte, leading to peak distortion. Column degradation, such as the loss of the bonded stationary phase (e.g., C18), can expose the underlying silica, leading to increased interaction with residual silanols and peak tailing.[4][17]
Troubleshooting Steps:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.[4][11] If you are using one, try replacing it first.
-
Column Washing: If contamination is suspected, a thorough column wash is recommended. A generic reverse-phase column wash protocol is provided below.
-
Replace the Column: If washing does not restore peak shape, the column may be permanently damaged and will need to be replaced.[3][10]
Protocol 1: General Purpose Reversed-Phase Column Wash
| Step | Solvent | Flow Rate | Time (minutes) | Purpose |
| 1 | Mobile phase without buffer | 1 mL/min | 10 | To remove buffer salts that may precipitate in high organic solvent. |
| 2 | 100% Water (HPLC Grade) | 1 mL/min | 20 | To remove polar contaminants. |
| 3 | 100% Acetonitrile | 1 mL/min | 30 | To remove non-polar contaminants. |
| 4 | 100% Isopropanol | 1 mL/min | 30 | To remove strongly bound non-polar contaminants. |
| 5 | 100% Acetonitrile | 1 mL/min | 20 | To rinse out the isopropanol. |
| 6 | Mobile phase without buffer | 1 mL/min | 20 | To prepare the column for the mobile phase. |
| 7 | Mobile phase with buffer | 1 mL/min | 30+ | To equilibrate the column before analysis. |
Always consult the manufacturer's instructions for your specific column, as some phases have different limitations.
2.2. Column Void or Channeling
The "Why": A void is a physical gap that can form at the head of the column due to the settling of the packed bed or from repeated pressure shocks.[5] This void acts as a small mixing chamber, causing the analyte band to broaden before it enters the packed bed, resulting in broad or split peaks.[5] Channeling occurs when pathways of lower resistance form within the packed bed, leading to different flow rates for the analyte and distorted peaks.
Troubleshooting Steps:
-
Visual Inspection: If you have a transparent column housing, you may be able to see a void at the inlet.
-
Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile) at a low flow rate. This can sometimes help to remove a blockage at the inlet frit that might be causing the issue. Caution: Only do this if the column manufacturer states that the column is reversible.
-
Replace the Column: If a void is present, the column is often irreversibly damaged and should be replaced.[2]
HPLC System and Hardware Issues
Problems with the HPLC instrument itself can contribute to poor peak shape.
3.1. Extra-Column Volume and Dead Volume
The "Why": Extra-column volume refers to all the volume in the flow path outside of the column, including the injector, tubing, and detector flow cell.[11][18][19] Excessive extra-column volume can lead to peak broadening because the analyte band has more space to diffuse.[18] Dead volume refers to unswept areas in the flow path, such as in poorly made connections, where the analyte can get trapped and slowly leak out, causing peak tailing.[19][20]
Troubleshooting Steps:
-
Check Fittings: Ensure all tubing connections are tight and that the tubing is fully bottomed out in the fitting before tightening. Loose or improperly seated fittings are a common source of dead volume.[20]
-
Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the smallest internal diameter that is appropriate for your system pressure and flow rate.[18]
-
Inspect for Blockages: A partial blockage in the tubing, injector, or detector can also lead to peak distortion.
Visualizing the Troubleshooting Workflow
To aid in your diagnostic process, the following flowchart outlines a logical sequence of steps to follow when troubleshooting broad or splitting peaks for dansyl-valine.
Caption: A troubleshooting flowchart for diagnosing broad or splitting HPLC peaks.
By systematically working through these potential causes, you can efficiently identify the root of your peak shape problem and take the necessary steps to resolve it. Remember to change only one parameter at a time to clearly see the effect of each change.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. Retrieved from [Link]
-
Shimadzu. (2023, May 18). Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation) [Video]. YouTube. Retrieved from [Link]
- Kang, X., et al. (2006). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. Clinica Chimica Acta, 366(1-2), 352-356.
- Guillaume, Y. C., et al. (2001). A Chromatographic Approach to Analyze Dansyl Amino Acid–HP-β-CD Association Using Macrocyclic Antibiotic as the Stationary.
- Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
- Haginaka, J., & Wakai, J. (1990). Interactions between dansyl amino acids and human serum albumin using high-performance liquid chromatography: mobile-phase pH and temperature considerations.
- Imai, K., & Watanabe, Y. (1989). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. In Methods in Enzymology (Vol. 169, pp. 70-79). Academic Press.
-
ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume. Retrieved from [Link]
- DeJong, C. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar.
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the dansylation of 25 µg/mL (A) or 5 µg/mL (B) BAs in terms of peak height. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]
- Al-Rimawi, F. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Journal of Analytical Methods in Chemistry, 2020, 8863891.
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
- Dolan, J. W. (2003, December 1). Understanding Split Peaks. LCGC North America, 21(12).
Sources
- 1. mastelf.com [mastelf.com]
- 2. lctsbible.com [lctsbible.com]
- 3. bvchroma.com [bvchroma.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. bio-works.com [bio-works.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. moravek.com [moravek.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. halocolumns.com [halocolumns.com]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. lcms.cz [lcms.cz]
- 16. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 17. youtube.com [youtube.com]
- 18. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 19. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 20. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
Removing interfering compounds in dansyl amino acid analysis
Topic: Removing and Managing Interfering Compounds
Introduction: The "Blue Fluorescence" Challenge
Welcome to the technical support hub for Dansyl-Cl (5-(dimethylamino)naphthalene-1-sulfonyl chloride) derivatization. While Dansyl-Cl is a robust, cost-effective reagent for amino acid analysis, its non-specific reactivity creates a "chemical noise" floor that can obscure critical data.
This guide moves beyond basic protocols to address the three primary interferences that plague researchers:
-
Dansic Acid (Dns-OH): The hydrolysis byproduct.
-
Dansyl Amide (Dns-NH₂): The ammonia contaminant.
-
Matrix Interferences: Salts and lipids.
Diagnostic Flowchart: Identify Your Interference
Before applying a fix, confirm the identity of your interfering peak using this logic flow.
Figure 1: Diagnostic logic for identifying common dansyl artifacts based on reverse-phase elution order.
Troubleshooting Guides & FAQs
Category A: The Ammonia Problem (Dansyl Amide Interference)
Q: A massive peak is co-eluting with my Glycine or Alanine, making quantification impossible. What is it?
A: This is almost certainly Dansyl Amide (Dns-NH₂) .
-
The Cause: Dansyl chloride reacts avidly with ammonia. Even trace amounts of ammonia in your buffers, air, or sample matrix will form this highly fluorescent, stable sulfonamide.
-
The Mechanism:
-
Why it's tricky: Unlike Dns-OH, Dns-NH₂ is neutral and hydrophobic, causing it to retain on C18 columns and elute right in the middle of the amino acid region (often near Glycine).
Protocol: The "Zero-Ammonia" Strategy
-
Replace Buffers: Never use ammonium bicarbonate or ammonium acetate for the derivatization step. Use Sodium Carbonate (Na₂CO₃) or Lithium Carbonate (pH 9.5).
-
Lyophilize: If your sample was extracted with ammonium salts, you must lyophilize it to dryness and reconstitute in ammonia-free water.
-
Quenching Switch: Many old protocols use Ammonium Hydroxide to stop the reaction. Stop doing this. It generates massive amounts of Dns-NH₂.[1]
Category B: The Hydrolysis Problem (Dansic Acid)
Q: I have a huge "blob" at the solvent front. Do I need to extract it?
A: That is Dansic Acid (Dns-OH) , formed when Dns-Cl reacts with water.[1]
-
The Reality: You cannot easily "extract" Dns-OH without losing hydrophilic amino acids (like Aspartate and Glutamate).
-
The Solution: Chromatographic Separation.[1][2][3][4][5][6][7][8][9]
-
Dns-OH is a sulfonic acid.[1] At the alkaline pH of the reaction, it is anionic.
-
Action: Ensure your HPLC mobile phase A contains acid (e.g., 0.1% Formic Acid or Acetate buffer pH 3-4). This keeps Dns-OH protonated or controls its ionization state to ensure it elutes distinctly from Dns-Asp/Glu.
-
Note: If you are using UV detection, Dns-OH absorbs strongly. Using a Fluorescence Detector (FLD) (Ex 340nm / Em 525nm) can sometimes improve specificity for the amino acids over the sulfonic acid background [2].
-
Category C: Reaction Control & Quenching[1][2]
Q: How do I ensure the reaction is complete but avoid over-labeling side products?
A: You must implement a "Self-Validating Quench Step." Leaving Dns-Cl active leads to column damage and ghost peaks.
Protocol: Optimized Derivatization & Quench
| Step | Reagent | Volume/Cond. | Critical Technical Note |
| 1. Buffer | 40mM Li₂CO₃ (pH 9.5) | 100 µL | Lithium salts are more soluble in organic modifiers than Sodium. |
| 2. React | Dns-Cl (1.5 mg/mL in MeCN) | 50 µL | Add in dark. Incubate 40 mins @ 25°C or 10 mins @ 60°C. |
| 3. Quench | 2% Methylamine HCl | 10 µL | CRITICAL: Incubate 5 mins. Scavenges excess Dns-Cl. |
| 4. Acidify | 0.1% Formic Acid | 100 µL | Drops pH to stabilize Dns-AAs and prepare for HPLC injection. |
Advanced Workflow: Matrix Removal
If your baseline is noisy or labeling efficiency is low, salts or lipids are likely interfering.
Figure 2: Sample preparation workflow to minimize matrix interference before and after derivatization.
Why this works:
-
Lipids quench fluorescence and cause column fouling. Extraction with heptane/chloroform before derivatization is recommended for plasma/tissue samples.
-
SPE (Solid Phase Extraction): If Dns-OH is still overwhelming, pass the reacted sample through a C18 SPE cartridge.
-
Wash with water (removes salts/buffer).
-
Elute with 30% ACN (elutes Dns-OH).
-
Elute with 80% ACN (collects Dns-Amino Acids). Note: This requires careful optimization to avoid losing polar Dns-AAs.
-
References
-
Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis.[6][10][11] Analytical Biochemistry.[10][11] Defines the methylamine quenching protocol to remove Dns-Cl interference.
-
Molecular Probes (Thermo Fisher). Amine-Reactive Probes - Section 1.2. Detailed chemistry of sulfonyl chlorides and hydrolysis mechanisms.
-
Seiler, N. (1970). Use of the dansyl reaction in biochemical analysis. Methods of Biochemical Analysis.[6][8][10] Foundational text on separating dansyl derivatives.
-
BenchChem Technical Support. HPLC Analysis of Dansylated Amino Acids. Troubleshooting specific elution orders of Dns-NH2 vs Dns-OH.
Sources
- 1. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A rapid, sensitive high-performance liquid chromatography analysis of ammonia and methylamine for nitrogenase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dansylation of amino acids for high-performance liquid chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Fluorescence in Dansyl-Valine
Executive Summary & Core Diagnostic Logic
If you are observing low fluorescence signal from Dansyl-labeled Valine (Dansyl-Val), it is rarely a "defective reagent" issue. Instead, it is almost certainly a result of Solvatochromic Quenching or Competitive Hydrolysis .
Dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) is an environmentally sensitive fluorophore.[1] Its quantum yield (
The Golden Rule of Dansyl:
Dansyl glows bright green/blue in organic solvents (hydrophobic) but is virtually extinguished (dim yellow) in water (hydrophilic).
If your Dansyl-Valine is dissolved in PBS or water and appears "dark," the molecule is behaving correctly according to the laws of physics.
Interactive Troubleshooting Workflow
Use the following logic tree to diagnose your specific failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of signal loss in Dansyl-Valine experiments.
Pillar I: The Physics of Solvatochromism (Environmental Quenching)
The Issue: You are likely measuring the signal in an aqueous buffer. The Mechanism: Dansyl undergoes a Twisted Intramolecular Charge Transfer (TICT) upon excitation. In polar solvents (water), the solvent dipoles reorient around the excited state, stabilizing it and lowering the energy gap.[1] This facilitates non-radiative decay (heat loss) rather than photon emission.
Data: Solvent Impact on Dansyl-Valine
The following table illustrates why your signal disappears in water. Note the massive drop in Quantum Yield (
| Solvent System | Polarity (Dielectric | Emission Max ( | Quantum Yield ( | Visual Brightness |
| Toluene/Benzene | Non-Polar (~2.3) | ~460 nm (Blue) | ~0.4 - 0.5 | Very Bright |
| Acetonitrile | Polar Aprotic (37.5) | ~520 nm (Green) | ~0.30 | Bright |
| Methanol | Polar Protic (33.0) | ~530 nm (Green-Yellow) | ~0.10 | Moderate |
| Water/PBS | High Polarity (80.1) | ~560-570 nm (Yellow) | < 0.05 | Dim / Dark |
Corrective Action:
-
Solvent Swap: If possible, dissolve your Dansyl-Valine in Methanol or Acetonitrile to verify the signal.
-
Hydrophobic Binding: If studying protein binding, the signal will increase (blue shift) only when Dansyl-Valine enters a hydrophobic pocket (e.g., BSA binding site). This "turn-on" effect is the basis of the assay.
Pillar II: The Chemistry of Labeling (Synthetic Failure)
The Issue: The reaction failed because the pH was incorrect, leading to hydrolysis of the Dansyl Chloride (Dns-Cl) reagent before it could label the Valine. The Mechanism: The reaction is a competition between the nucleophilic attack of the Valine amine and the nucleophilic attack of water (Hydrolysis).
-
Valine Amine (
): Must be deprotonated ( ) to react. Below pH 9.0, it is mostly and unreactive. -
Dansyl Chloride: Unstable in water. It hydrolyzes to Dansyl Sulfonic Acid (Dansic Acid), which is fluorescent (blue) but does not label the target.[2]
Optimized Labeling Protocol
Standardize your labeling workflow using this self-validating protocol.
Reagents:
-
Dansyl Chloride (5 mg/mL in Acetone or Acetonitrile). Prepare fresh.
-
Valine Solution (in 0.1M Sodium Carbonate buffer, pH 9.5 ).
Step-by-Step:
-
Buffer Prep: Dissolve Valine in 0.1M
. Adjust pH carefully to 9.5 using NaOH.-
Critical: Do not use Tris or Glycine buffers (they have amines that will react with Dansyl).
-
-
Mixing: Add Dansyl-Cl solution to the Valine solution in a 1.2:1 molar excess.
-
Note: The solution may turn cloudy as Dns-Cl is hydrophobic.
-
-
Incubation: Incubate at 37°C for 30–60 minutes in the dark.
-
Why? Heat accelerates the amine reaction faster than it accelerates hydrolysis.
-
-
Quenching: Add 10% Ammonium Hydroxide or Ethylamine to consume excess Dns-Cl.
-
Clean-up: Remove hydrolyzed Dansic Acid using a solid-phase extraction (SPE) column or by precipitating the labeled amino acid if solubility permits.
Figure 2: Kinetic competition between productive labeling and wasteful hydrolysis.
Pillar III: Instrumental & Optical Setup
The Issue: Your detector is looking at the wrong wavelength. The Mechanism: Because of the large Stokes Shift and solvatochromism, the emission peak moves significantly.
FAQ: Optical Configuration
Q: What excitation wavelength should I use? A: 335 nm – 340 nm . Do not use 280 nm (protein absorption) or 488 nm (fluorescein/GFP settings). Dansyl requires UV excitation.
Q: Where should I set my emission filter? A: It depends on your solvent:
-
In Acetone/Methanol : Set emission to 525 nm .
-
In Water/Buffer : Set emission to 560 nm (signal will be weak).
-
Pro Tip: If you use a monochromator, perform an Emission Scan from 400 nm to 650 nm. If you see a peak at 420-450 nm, that is likely unreacted Dansyl-Cl or contaminants. The Dansyl-Valine peak should be >500 nm.
Q: I see a very bright blue signal, but I expected green. What is it? A: This is likely Dansic Acid (Hydrolyzed Dns-Cl) or contaminants. Dansic acid often has a bluer emission than the conjugated amino acid. Run a TLC (Thin Layer Chromatography) plate to separate the free dye from the conjugate.[3]
References & Further Reading
-
Mechanism of Solvatochromism: Lakowicz, J. R. Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006. (Definitive text on TICT and solvent relaxation).
-
Dansyl Labeling Optimization: Walker, J. M. The Protein Protocols Handbook. "The Dansyl Method for N-Terminal Amino Acid Determination." Humana Press.
-
Recent Applications & Stability: Kozlowska, M. et al. "The Use of Dansyl Chloride to Probe Protein Structure and Dynamics." MDPI, 2025.
-
Spectral Properties: Thermo Fisher Scientific. "Amine-Reactive Probes—Section 1.2." Molecular Probes Handbook.
-
Reaction Quenching & Side Products: Tapuhi, Y. et al. "Dansylation of Amino Acids for HPLC Analysis."[4] Analytical Chemistry, 1981.
Sources
Validation & Comparative
Dansyl Chloride in Amino Acid Analysis: Specificity, Side-Chain Reactivity, and Comparative Performance
Executive Summary
Dansyl chloride (DNS-Cl) remains a cornerstone reagent for N-terminal protein sequencing and amino acid analysis due to its robust stability and ability to label secondary amines (e.g., Proline). However, its utility is often misunderstood regarding "cross-reactivity." Unlike highly specific reagents that target only primary amines, DNS-Cl is a "promiscuous" electrophile. It reacts not only with the
This guide provides a technical breakdown of these reactivities, offering researchers a clear decision matrix for choosing DNS-Cl over alternatives like OPA or FMOC, supported by optimized protocols to manage side-chain artifacts.
Part 1: The Chemistry of Reactivity
Mechanism of Action
DNS-Cl (1-Dimethylaminonaphthalene-5-sulfonyl chloride) functions via a nucleophilic substitution reaction (
Critical Requirement: The amine must be unprotonated. Therefore, the reaction pH must be maintained between 9.5 and 10.5 (above the pKa of the
The "Cross-Reactivity" Spectrum
In the context of amino acid analysis, "cross-reactivity" refers to two distinct phenomena:
-
Side-Chain Labeling: Reaction with functional groups other than the N-terminal amine.
-
Hydrolysis Interference: Reaction with water (the solvent) to form Dansyl Sulfonic Acid (DNS-OH).
Figure 1: Reaction pathways of Dansyl Chloride.[1][2][3][4][5] Note that hydrolysis (grey) is the primary competing reaction.
Part 2: Experimental Analysis of Side-Chain Reactivity
DNS-Cl does not discriminate between the N-terminal amine and nucleophilic side chains. Understanding the stability of these "cross-reactive" products is essential for accurate quantification.
| Amino Acid | Reactive Group | Product Formed | Stability Profile | Analytical Implication |
| Lysine | Di-dansyl derivative | High | Forms a stable bis-derivative. Must be quantified as di-DNS-Lys. | |
| Tyrosine | Phenolic -OH | O-dansyl derivative | Moderate | Unstable in acid. Often hydrolyzed back to mono-N-dansyl-Tyr during workup. |
| Histidine | Imidazole | Low | Highly unstable in acid. Breaks down to mono-N-dansyl-His. | |
| Cysteine | Sulfhydryl -SH | S-dansyl derivative | Variable | Often oxidized to cysteic acid before labeling to prevent mixed disulfides. |
| Proline | Secondary Amine | N-dansyl derivative | High | Key Advantage: Unlike OPA, DNS-Cl labels Proline efficiently. |
Handling Tyrosine and Histidine Artifacts
Because O-dansyl-Tyr and
Part 3: Comparative Performance Guide
When should you choose Dansyl Chloride over OPA (o-Phthalaldehyde) or FMOC?
Performance Matrix
| Feature | Dansyl Chloride (DNS-Cl) | OPA (o-Phthalaldehyde) | FMOC-Cl |
| Target Reactivity | |||
| Sensitivity (LOD) | 1–10 pmol (Picomole) | 10–100 fmol (Femtomole) | 10–100 fmol (Femtomole) |
| Reaction Time | Slow (30–60 min @ elevated temp) | Fast (1–2 min @ RT) | Fast (1–5 min) |
| Derivative Stability | Excellent (Weeks/Months) | Poor (Minutes) | Good |
| Proline Detection | Yes | No | Yes |
| Interference | Hydrolysis product (DNS-OH) must be separated. | Minimal (Reagent is non-fluorescent). | Excess reagent must be extracted. |
Decision Logic for Reagent Selection
Figure 2: Decision tree for selecting derivatization agents based on analyte type and sensitivity requirements.
Part 4: Optimized Experimental Protocol
This protocol ensures maximal labeling efficiency while minimizing interference from hydrolysis products.
Reagents
-
Dansyl Chloride Solution: 5 mg/mL in Acetone (Freshly prepared; solution should be yellow, not white/precipitated).
-
Labeling Buffer: 0.1 M Sodium Bicarbonate (
), pH 9.8. -
Quenching Agent: 5% Acetic Acid or Methylamine.
Step-by-Step Workflow
-
Sample Preparation:
-
Derivatization:
-
Add Dansyl Chloride Solution in equal volume to the sample.
-
Ratio: Ensure molar excess of DNS-Cl (at least 10-fold excess over total amines).
-
Incubation: Seal vial and incubate at 50°C for 45 minutes or 37°C for 2 hours .
-
Visual Check: The solution should eventually turn pale yellow. If it goes colorless, you have run out of reagent (add more).
-
-
Quenching & Cleanup:
-
Add Acetic Acid to lower pH to 3.0. This stops the reaction and stabilizes the N-terminal derivatives.
-
Note: This step also facilitates the breakdown of unstable
-dansyl-His and O-dansyl-Tyr species if heated briefly.
-
-
Analysis:
References
-
Gray, W. R. (1967). Dansyl chloride procedure. Methods in Enzymology, 11, 139-151. Link
-
Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129. Link
-
Wu, H., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1611, 460536. Link
-
Walker, J. M. (1994). The Dansyl Method for Identifying N-Terminal Amino Acids. In: Basic Protein and Peptide Protocols. Methods in Molecular Biology, vol 32. Link
-
Smith, R. E., et al. (1985). Amino Acid Analysis by Dansylation: A Revised Method. Ball State University. Link
Sources
- 1. biologyonline.com [biologyonline.com]
- 2. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 3. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fs.usda.gov [fs.usda.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling DANSYL-L-VALINE CYCLOHEXYLAMMONIUM
The following technical guide details the safety, logistical, and operational protocols for handling Dansyl-L-Valine Cyclohexylammonium .
This document is structured for researchers requiring immediate, actionable intelligence. It prioritizes data integrity (preventing fluorescent contamination) alongside personnel safety .
CAS Registry Number: 84540-67-0 (DL-form reference; L-form analog) Chemical Class: Fluorescent Amino Acid Derivative / Cyclohexylammonium Salt Primary Application: N-terminal protein labeling, fluorescence chromatography standards.
Part 1: Risk Assessment & Hazard Profiling
While Dansyl-L-Valine Cyclohexylammonium is often classified as non-hazardous under GHS/CLP criteria (Category: "Caution - Substance not fully tested"), a Senior Application Scientist approaches this compound with a "Dual-Risk" mindset:
-
Personnel Hazard (Low to Moderate): The compound is a salt of cyclohexylamine. While the salt form significantly reduces volatility and toxicity compared to free cyclohexylamine, it acts as a potential respiratory irritant and eye irritant upon contact.
-
Experimental Hazard (Critical): This is a high-quantum-yield fluorophore. Micro-contamination is the primary operational risk. A single airborne particle can permanently contaminate mass spectrometry sources, HPLC columns, or fluorescence microscopy stages, invalidating weeks of data.
The "Solvent Multiplier" Effect
The solid salt is relatively inert. However, protocols invariably require dissolution in organic solvents (e.g., Acetonitrile, Methanol, or DMF). Once dissolved, the safety profile shifts to match the solvent , requiring stricter PPE than the solid alone.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this task-specific matrix to ensure both safety and experimental success.
| Operational Phase | Primary Hazard | Recommended Glove Material | Eye/Face Protection | Respiratory/Body |
| Solid Weighing | Nuisance dust; Static dispersion | Nitrile (4 mil) (Latex is acceptable but Nitrile reduces static) | Safety Glasses w/ Side Shields | Lab Coat (Buttoned) Rec. Cotton (low static) |
| Solubilization | Solvent splash; Vapor inhalation | Double-Glove Nitrile (If using DMF/DMSO, use Laminate gloves) | Chemical Splash Goggles | Fume Hood (Sash at 18")Lab Coat + Apron |
| UV Inspection | UV Radiation (254/365 nm) | Nitrile (Skin coverage essential) | UV-Filtering Face Shield (Standard glasses do NOT block stray UV) | Full Skin Coverage (No exposed wrists/neck) |
| Spill Cleanup | High-conc. fluorophore spread | Thick Nitrile (8 mil) | Goggles | Tyvek Sleeves Prevent coat contamination |
Expert Insight: Never touch door handles, keyboards, or instrument panels with gloves used to handle this compound. Fluorescent fingerprints are invisible under ambient light but will appear as "ghost signals" in future imaging experiments.
Part 3: Operational Protocols (The "Zero-Background" Method)
Storage Logistics
-
Temperature: Store at -20°C .
-
Light: Compound is photosensitive . Degradation products (dansyl-OH) alter fluorescence spectra. Wrap secondary containers in aluminum foil or use amber vials.
-
Hygroscopy: Store in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the sulfonyl chloride moiety (if unreacted precursor is present) or causes caking.
Weighing & Solubilization Workflow
To prevent static-driven dispersion of fluorescent dust:
-
Static Neutralization: Use an anti-static gun or wipe on the spatula and weighing boat before contact.
-
Draft Control: Turn off the balance ionizer fan (if present) momentarily during transfer, or use a draft shield.
-
Solvent Choice:
-
Standard: Methanol or Acetonitrile (HPLC grade).
-
Avoid: Acetone (can cause fluorescence quenching or side reactions in some assays).
-
Visualization of Safety Workflow
The following diagram outlines the "Chain of Custody" for handling the material to prevent cross-contamination.
Figure 1: Critical Control Points in the handling of Dansyl-L-Valine Cyclohexylammonium to ensure sample integrity.
Part 4: Disposal Logistics
Disposal must adhere to RCRA (USA) or local hazardous waste regulations. Although the salt itself is not acutely toxic, it should be treated as organic chemical waste .
-
Solid Waste:
-
Collect expired powder, contaminated weighing boats, and dry wipes in a dedicated Solid Organic Waste container.
-
Labeling: Clearly mark as "Contains Dansyl Derivatives - Non-Halogenated."
-
-
Liquid Waste:
-
Segregate based on the solvent used.
-
Acetonitrile/Methanol solutions: Dispose in "Organic Solvents - Non-Halogenated."
-
Aqueous buffers: If <0.1% concentration, check local sewer codes; however, incineration is the preferred best practice to prevent environmental accumulation of stable fluorophores.
-
-
Decontamination of Surfaces:
-
If a spill occurs, standard water washing is insufficient.
-
Protocol: Wipe with 70% Ethanol, followed by a wipe with 0.1M HCl (to protonate and solubilize residual amines), then a final water rinse. Verify cleanliness with a handheld UV lamp (365 nm).
-
References
-
National Institutes of Health (NIH) . (2014). Targeted quantification of amino acids by dansylation. PubMed Central. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
